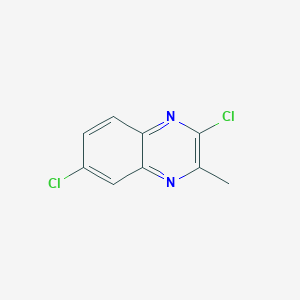
(R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under methanesulfonic acid (MsOH) reflux in methanol (MeOH) to produce the indole derivative . The reaction conditions are crucial for obtaining a good yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a fundamental approach due to its efficiency and scalability. The use of methanesulfonic acid and methanol in a controlled environment ensures the consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. It may act on peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression and metabolic processes . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-methoxy-1H-indol-3-yl)propanoic acid
- Methyl (5-methoxy-1H-indol-3-yl)acetate
- [2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetoxy]acetic acid
Uniqueness
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is unique due to its specific structure and the presence of both amino and methoxy groups. These functional groups contribute to its distinct chemical properties and potential biological activities.
Conclusion
®-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is a compound of significant interest in various fields of scientific research
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(5-methoxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(12)11(14)15/h2-5,10,13H,12H2,1H3,(H,14,15)/t10-/m1/s1 |
Clé InChI |
ZCFAMPDEDIUHLO-SNVBAGLBSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)NC=C2[C@H](C(=O)O)N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)

![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)




![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)





